2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
CAS No.: 126581-65-5
Cat. No.: VC21232392
Molecular Formula: C8H6BrFO2
Molecular Weight: 233.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126581-65-5 |
|---|---|
| Molecular Formula | C8H6BrFO2 |
| Molecular Weight | 233.03 g/mol |
| IUPAC Name | 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 |
| Standard InChI Key | QFYYHGPQMZTLRB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C(=O)CBr)O |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)CBr)O |
Introduction
Chemical Identity and Structure
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5) is an organic compound belonging to the class of halogenated acetophenones. It features a phenyl ring substituted with fluorine and hydroxyl groups, along with a bromine-substituted ketone moiety .
Molecular Properties
The compound has the molecular formula C8H6BrFO2 with a molecular weight of 233.03 g/mol . Its structure can be represented by various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
| Identifier | Value |
|---|---|
| CAS Number | 126581-65-5 |
| Molecular Formula | C8H6BrFO2 |
| Molecular Weight | 233.03 g/mol |
| SMILES | C1=CC(=C(C=C1F)C(=O)CBr)O |
| InChI | InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 |
| InChIKey | QFYYHGPQMZTLRB-UHFFFAOYSA-N |
Structural Features
The compound is structurally derived from acetophenone, featuring specific substitution patterns that contribute to its chemical behavior. It contains:
-
A 2-hydroxyphenyl core structure
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A fluorine substituent at the 5-position of the phenyl ring
-
A bromoacetyl group attached to the phenyl ring
This arrangement creates a molecule with multiple reactive sites, including the bromine atom (susceptible to nucleophilic substitution), the hydroxyl group (capable of hydrogen bonding and acidic behavior), and the carbonyl functionality (electrophilic center) .
Physical Properties and Characteristics
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone exists as a yellow solid at room temperature with characteristic physical properties that influence its handling and applications .
Physical and Thermodynamic Properties
The compound's experimentally determined and predicted physical properties are summarized in Table 2.
Table 2: Physical and Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Color | Yellow | |
| Melting Point | 87-91°C | |
| Boiling Point | 290.6±25.0°C (Predicted) | |
| Density | 1.703±0.06 g/cm³ (Predicted) | |
| pKa | 7.50±0.43 (Predicted) |
Spectroscopic Characteristics
The compound possesses distinctive spectroscopic features that aid in its identification and characterization. Mass spectrometry data shows various adduct formations with predicted collision cross-section values as presented in Table 3 .
Table 3: Predicted Collision Cross Section in Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 232.96080 | 141.2 |
| [M+Na]+ | 254.94274 | 143.9 |
| [M+NH4]+ | 249.98734 | 145.1 |
| [M+K]+ | 270.91668 | 144.3 |
| [M-H]- | 230.94624 | 139.8 |
| [M+Na-2H]- | 252.92819 | 143.6 |
| [M]+ | 231.95297 | 139.8 |
| [M]- | 231.95407 | 139.8 |
Synthesis and Production
The synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone typically follows established organic chemistry procedures, with bromination of the appropriate precursor being the primary route.
Synthetic Routes
The most common synthetic pathway involves the bromination of 5-fluoro-2-hydroxyacetophenone. This reaction utilizes bromine as the brominating agent in the presence of suitable solvents, typically acetic acid or chloroform. The reaction proceeds via an α-bromination mechanism where the bromine selectively attacks the alpha carbon of the ketone.
Reaction Conditions
The bromination reaction requires careful control of temperature and reaction time to ensure selective α-bromination while avoiding unwanted ring bromination. The reaction mixture is typically stirred continuously to ensure complete bromination and uniform product formation.
Chemical Reactivity
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone exhibits diverse reactivity patterns due to its multiple functional groups and reactive centers.
Reactivity of Functional Groups
The compound contains several reactive sites that can participate in various chemical transformations:
-
The α-bromo ketone functionality acts as an electrophilic center, readily undergoing nucleophilic substitution reactions with various nucleophiles including amines, thiols, and other heteroatom-containing compounds.
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The phenolic hydroxyl group can participate in hydrogen bonding, acid-base reactions, and can be derivatized through esterification or etherification.
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The carbonyl group can undergo typical ketone reactions including reduction to alcohols, condensation with amines, and addition reactions.
Common Reaction Pathways
The compound can participate in several reaction types:
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Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.
-
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Applications in Research and Industry
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone finds diverse applications across several scientific and industrial domains due to its unique structural features and reactivity profile.
Pharmaceutical Development
The compound serves as an important intermediate in pharmaceutical synthesis . Its reactive bromine atom makes it valuable for creating more complex molecular structures through substitution reactions. Specifically, it can be utilized in the synthesis of various pharmaceuticals targeting cancer and inflammatory diseases .
Biochemical Research
In biochemical research, the compound is employed in studies investigating enzyme mechanisms and receptor functions . The presence of the α-bromoketone functionality makes it potentially reactive toward biological nucleophiles, which can be exploited in mechanism-based studies.
Material Science Applications
In material science, the compound can be incorporated into polymer formulations to enhance thermal stability and mechanical properties . The halogen substituents (bromine and fluorine) may contribute to flame retardancy and other specialized properties in advanced materials.
Analytical Applications
The compound is utilized as a reference standard in analytical techniques such as chromatography and mass spectrometry . This application helps ensure accurate identification and quantification of related compounds in complex mixtures.
Environmental Research
In environmental studies, the compound is used in research related to pollutant degradation methods, contributing to the development of environmental remediation strategies and sustainability approaches .
| Application Area | Specific Uses |
|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis; anticancer and anti-inflammatory agents |
| Biochemical Research | Investigation of enzyme mechanisms; receptor function studies |
| Material Science | Polymer additives; thermal stability enhancement; mechanical property modification |
| Analytical Chemistry | Reference standard; chromatographic analysis; mass spectrometry |
| Environmental Studies | Pollutant degradation research; remediation method development |
Biological Activities
While specific biological activity data for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is limited, compounds with similar structures have demonstrated potential in various biological applications.
| Parameter | Classification/Value |
|---|---|
| Hazard Codes | Xn (Harmful), C (Corrosive) |
| Risk Statements | 22 (Harmful if swallowed) |
| RIDADR | UN 3335 |
| WGK Germany | 3 (Severe hazard to waters) |
| Hazard Note | Corrosive/Lachrymatory/Keep Cold |
| Sensitive | Lachrymatory |
| Storage Requirements | Keep Cold |
Comparative Analysis with Related Compounds
Understanding the structure-property relationships between 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone and structurally related compounds provides valuable insights into its chemical behavior.
Comparison with Related Halogenated Acetophenones
Two closely related compounds are 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, which differ in their halogen substitution pattern or functional group arrangement .
Table 6: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | 126581-65-5 | C8H6BrFO2 | 233.03 | Reference compound |
| 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | 67029-74-7 | C8H6Br2O2 | 293.94 | Bromine instead of fluorine at 5-position |
| 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | 343-04-4 | C9H8BrFO2 | 247.06 | Methoxy instead of hydroxyl at 2-position |
The substitution of fluorine with bromine (as in 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone) increases molecular weight and potentially alters reactivity due to the different electronic and steric properties of bromine compared to fluorine . Similarly, the replacement of the hydroxyl group with a methoxy group (as in 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone) changes the hydrogen bonding capabilities and may influence both physical properties and reactivity patterns .
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